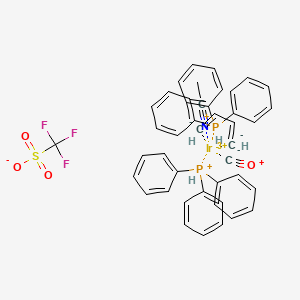
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is a complex organometallic compound. This compound is notable for its unique combination of ligands and metal centers, which confer distinct chemical properties and reactivity. It is used in various fields of chemistry and industry due to its catalytic properties and ability to facilitate specific chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium typically involves the coordination of iridium(3+) with acetonitrile, buta-1,3-diene, carbon monoxide, and triphenylphosphanium in the presence of trifluoromethanesulfonate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques, utilizing high-purity reagents and advanced catalytic processes. The production process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroformylation and hydrogenation.
Biology: The compound’s catalytic properties are explored in biochemical research for enzyme mimetics and other catalytic processes.
Medicine: Research into its potential therapeutic applications, such as in drug development and delivery systems, is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals, pharmaceuticals, and polymers.
Wirkmechanismus
The mechanism by which acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium exerts its effects involves the coordination of ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways involved include:
Catalytic Sites: The iridium center acts as the primary catalytic site, enabling various chemical transformations.
Ligand Interactions: The ligands interact with substrates, stabilizing transition states and lowering activation energies for reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are used in catalysis but may exhibit different reactivity and selectivity.
Palladium Complexes: Palladium complexes are also widely used in catalysis, particularly in cross-coupling reactions.
Platinum Complexes: Platinum complexes are known for their catalytic properties in hydrogenation and oxidation reactions.
Uniqueness
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is unique due to its specific combination of ligands and the iridium center, which confer distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C44H39F3IrNO4P2S+2 |
|---|---|
Molekulargewicht |
989.0 g/mol |
IUPAC-Name |
acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4.C2H3N.CHF3O3S.CO.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;1-2-3;2-1(3,4)8(5,6)7;1-2;/h2*1-15H;1-4H;1H3;(H,5,6,7);;/q;;-2;;;;+3/p+1 |
InChI-Schlüssel |
OOPIHJJOOXDDJU-UHFFFAOYSA-O |
Kanonische SMILES |
CC#N.[CH-]=CC=[CH-].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


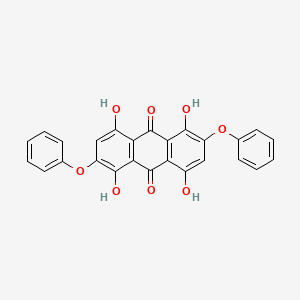
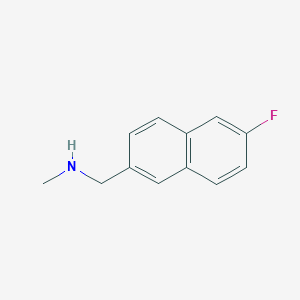
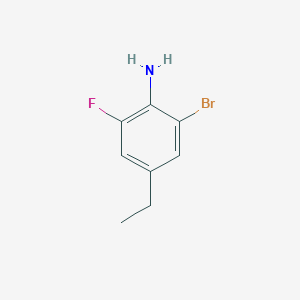
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
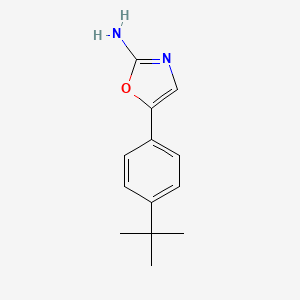

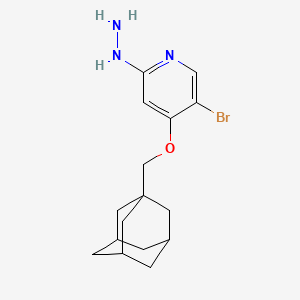
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

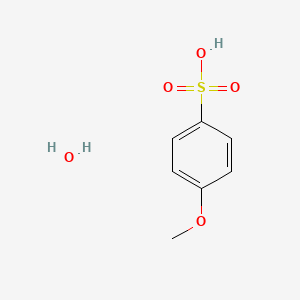
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
